Bis(diethyl-L-tartrate glycolato)diboron

Overview

Description

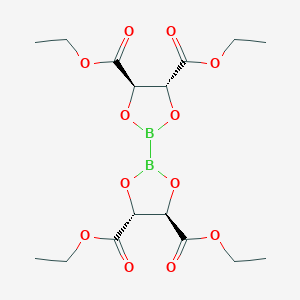

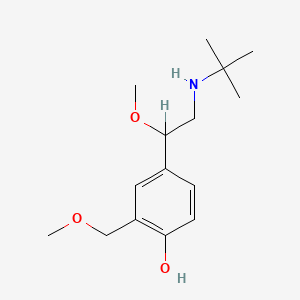

Bis(diethyl-L-tartrate glycolato)diboron is a chemical compound with the molecular formula C16H24B2O12 and a molecular weight of 429.98 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of Bis(diethyl-L-tartrate glycolato)diboron is represented by the SMILES stringCCOC(=O)[C@H]1OB(O[C@@H]1C(=O)OCC)B2OC@@HC(=O)OCC)C(=O)OCC . Physical And Chemical Properties Analysis

Bis(diethyl-L-tartrate glycolato)diboron has a density of 1.3 g/mL at 25 °C (lit.) and a refractive index n 20/D 1.457 (lit.) . Its melting point is 40-47 °C (lit.) .Scientific Research Applications

Proteomics Research

Bis(diethyl-L-tartrate glycolato)diboron: is utilized in proteomics research, where it plays a crucial role in the study of proteomes. Proteomes are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. This compound is used for its ability to interact with proteins, which can be critical for understanding protein structure, function, and interactions .

Chiral Synthesis

The compound serves as a chiral agent in the synthesis of optically active compounds. Its unique structure allows for the creation of chiral centers, which are vital in the production of pharmaceuticals and agrochemicals that require specific enantiomeric forms .

Molecular Recognition

In the field of molecular recognition, Bis(diethyl-L-tartrate glycolato)diboron is used to create systems that can selectively bind to a particular substrate. This is particularly useful in sensor technology and the development of diagnostic assays .

Catalysis

This compound finds application as a catalyst in organic reactions. It can facilitate various chemical transformations, including those that form carbon-carbon bonds, which are fundamental in organic synthesis .

Material Science

In material science, Bis(diethyl-L-tartrate glycolato)diboron contributes to the development of new materials with unique properties. It can be used to modify surfaces or create frameworks that have potential applications in nanotechnology .

Drug Design and Discovery

The compound’s ability to form stable complexes with other molecules makes it valuable in drug design and discovery. It can be used to model interactions between drugs and their targets, aiding in the development of more effective therapeutic agents .

Bioconjugation

Bis(diethyl-L-tartrate glycolato)diboron: is used in bioconjugation techniques, where it helps in attaching various biomolecules to one another or to solid supports. This is essential in creating complex biomolecular constructs for research and therapeutic purposes .

Analytical Chemistry

In analytical chemistry, the compound is employed in methods such as chromatography and mass spectrometry to enhance detection and separation of substances. Its properties can improve the accuracy and sensitivity of analytical procedures .

Safety and Hazards

properties

IUPAC Name |

diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOXKUBPSYCAFX-DDHJBXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24B2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472338 | |

| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(diethyl-L-tartrate glycolato)diboron | |

CAS RN |

480438-20-8 | |

| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)